
7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol is a heterocyclic compound that contains a sulfur atom within its structure. This compound is part of the benzothiopyran family, which is known for its diverse biological and pharmacological activities. The presence of the methoxy group at the 7th position and the hydroxyl group at the 4th position contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate as a starting material. This compound undergoes cyclization in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol involves its interaction with specific molecular targets and pathways. For example, some derivatives of benzothiopyran have been shown to act as calcium channel blockers, which can affect the contraction of smooth and cardiac muscle by preventing the entry of calcium ions into cells . This mechanism is crucial for its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methoxy-2,3-dihydro-4H-1-benzothiopyran-4-one
- 3-Methyl-2,3-dihydro-4H-1-benzothiopyran-4-one
- 6-Methoxy-2,3-dihydro-4H-chromen-4-one
Uniqueness
7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
34722-18-4 |
|---|---|
Formule moléculaire |
C10H12O2S |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
7-methoxy-3,4-dihydro-1H-isothiochromen-4-ol |
InChI |
InChI=1S/C10H12O2S/c1-12-8-2-3-9-7(4-8)5-13-6-10(9)11/h2-4,10-11H,5-6H2,1H3 |
Clé InChI |
QVCRYSACJBGYMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(CSC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
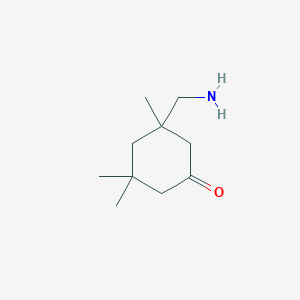
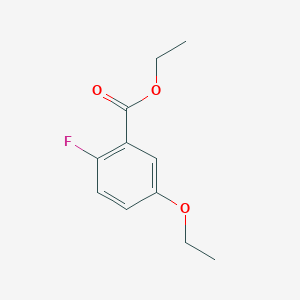
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)
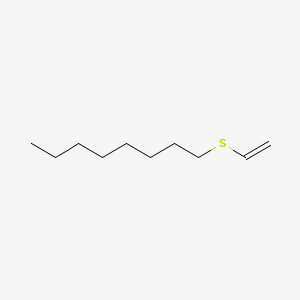
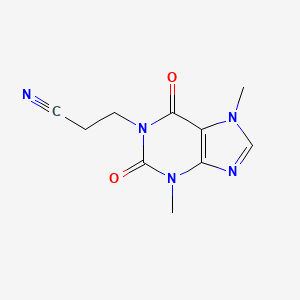


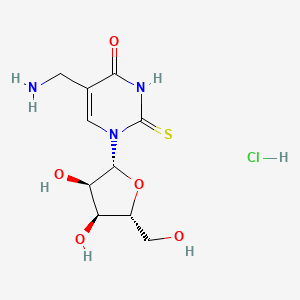
![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)

![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)
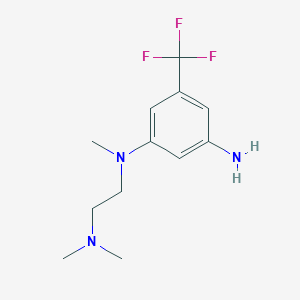
![2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy-](/img/structure/B14017625.png)
